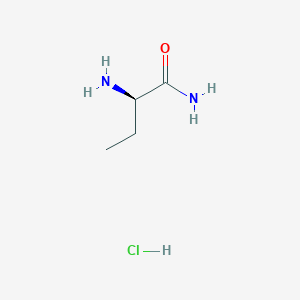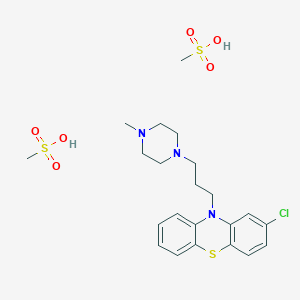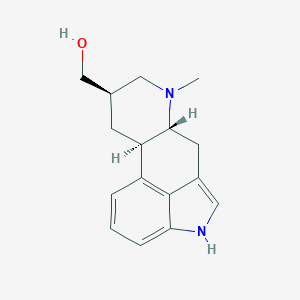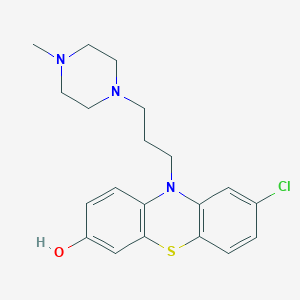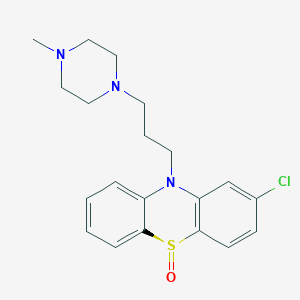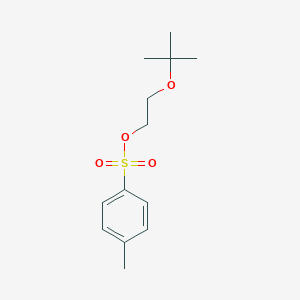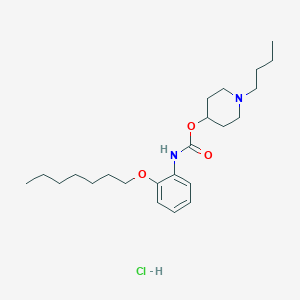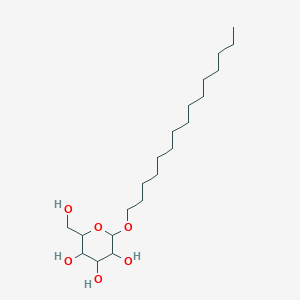
Pentadecyl D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadecyl D-glucoside is a type of glycolipid that has been the focus of scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of Pentadecyl D-glucoside is not fully understood. However, it is believed to inhibit the growth of cancer cells and bacteria by disrupting their cell membranes. This compound has also been shown to increase the permeability of cell membranes, which may contribute to its ability to inhibit the growth of cancer cells and bacteria.
Effets Biochimiques Et Physiologiques
Pentadecyl D-glucoside has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria. Additionally, Pentadecyl D-glucoside has been shown to increase the permeability of cell membranes, which may contribute to its ability to inhibit the growth of cancer cells and bacteria. In vivo studies have demonstrated that Pentadecyl D-glucoside can reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Pentadecyl D-glucoside has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a two-step process. Additionally, this compound has been shown to have potent antimicrobial and anticancer activity. However, one limitation is that the mechanism of action of Pentadecyl D-glucoside is not fully understood. Additionally, this compound has not been extensively studied in vivo, and its safety profile has not been fully established.
Orientations Futures
There are several future directions for research on Pentadecyl D-glucoside. One area of research is to investigate the mechanism of action of this compound and how it interacts with cell membranes. Additionally, further studies are needed to establish the safety profile of Pentadecyl D-glucoside and its potential use in pharmaceuticals, cosmetics, and agriculture. Finally, more in vivo studies are needed to determine the efficacy of this compound in treating various diseases.
Méthodes De Synthèse
Pentadecyl D-glucoside is synthesized using a two-step process. The first step involves the preparation of pentadecanol, which is then reacted with glucose to form Pentadecyl D-glucoside. The reaction is catalyzed by an acid catalyst and carried out in a solvent such as methanol or ethanol.
Applications De Recherche Scientifique
Pentadecyl D-glucoside has been investigated for its potential applications in various fields, including pharmaceuticals, cosmetics, and agriculture. In pharmaceuticals, this compound has been studied for its ability to inhibit the growth of cancer cells and bacteria. In cosmetics, Pentadecyl D-glucoside has been used as an emulsifier and moisturizer. In agriculture, this compound has been investigated for its potential use as a plant growth regulator.
Propriétés
Numéro CAS |
100243-42-3 |
|---|---|
Nom du produit |
Pentadecyl D-glucoside |
Formule moléculaire |
C21H42O6 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-pentadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26-21-20(25)19(24)18(23)17(16-22)27-21/h17-25H,2-16H2,1H3 |
Clé InChI |
ISGYDHIDXXZAOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Autres numéros CAS |
100243-42-3 |
Synonymes |
pentadecyl D-glucoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




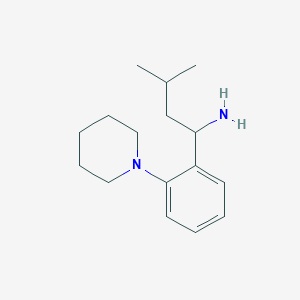
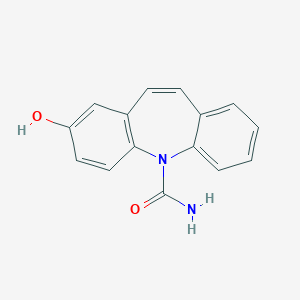
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
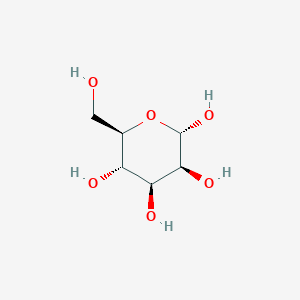
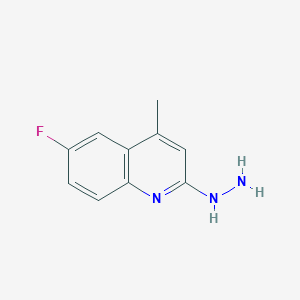
![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
